2-Amino-5-propionamidobenzoic acid
CAS No.: 104986-14-3
Cat. No.: VC20754572
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104986-14-3 |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 2-amino-5-(propanoylamino)benzoic acid |
Standard InChI | InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
Standard InChI Key | BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Introduction
Synthesis Methods
Laboratory Preparation Considerations
Drawing from synthesis methods for related compounds, the preparation would likely involve careful temperature control and solvent selection. For instance, similar compounds are synthesized by dissolving the appropriate starting material in pyridine and cooling in an ice bath before adding the acylating agent (such as propionyl chloride) dropwise while maintaining temperatures between 0-5°C . The reaction mixture would then be allowed to warm to room temperature and monitored via TLC until completion, followed by workup procedures including extraction, washing, and purification steps.
Applications and Biological Activity
Research Applications
In research settings, 2-amino-5-propionamidobenzoic acid likely serves as:
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A building block for constructing more complex molecular architectures
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A model compound for studying hydrogen bonding networks
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A precursor for developing peptidomimetics
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A potential ligand for metal complexation studies
Comparative Analysis with Related Compounds
Structural Analogs
To better understand 2-amino-5-propionamidobenzoic acid, it is useful to compare it with structurally related compounds:
Reactivity Differences
The presence of a propionamido group at the 5-position, compared to halogen substituents in related compounds, significantly alters the electronic properties and hydrogen bonding capabilities of 2-amino-5-propionamidobenzoic acid. This influences:
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Solubility profile
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Acid-base properties
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Coordination ability with metals
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Biological target interactions
Research Perspectives and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Comprehensive physical property characterization
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Detailed study of reaction mechanisms involving this compound
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Exploration of potential direct biological activities
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Investigation of crystal engineering applications leveraging its multiple functional groups
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